(R)-4-Isopropyl-2-oxazolidinone

Catalog No.
S1973125
CAS No.
95530-58-8
M.F
C6H11NO2
M. Wt
129.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-Isopropyl-2-oxazolidinone

CAS Number

95530-58-8

Product Name

(R)-4-Isopropyl-2-oxazolidinone

IUPAC Name

(4R)-4-propan-2-yl-1,3-oxazolidin-2-one

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C6H11NO2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m0/s1

InChI Key

YBUPWRYTXGAWJX-YFKPBYRVSA-N

SMILES

CC(C)C1COC(=O)N1

Canonical SMILES

CC(C)C1COC(=O)N1

Isomeric SMILES

CC(C)[C@@H]1COC(=O)N1

(R)-4-Isopropyl-2-oxazolidinone is a chiral compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol. It is classified as an oxazolidinone, which is a five-membered heterocyclic compound containing nitrogen and oxygen. This compound is particularly notable for its stereochemistry, as the (R)-enantiomer exhibits distinct chemical properties compared to its (S)-counterpart, making it valuable in various applications, especially in pharmaceuticals .

R-isopropyloxazolidinone's mechanism of action in aldol reactions relies on its ability to form a diastereomeric intermediate with the enolate. The diastereomeric nature arises due to the interaction between the chiral auxiliary and the enolate, leading to a specific spatial arrangement around the newly formed carbon-carbon bond. This preferential arrangement dictates the stereochemistry of the final aldol product [].

R-isopropyloxazolidinone is generally considered a safe handling compound. However, it is recommended to follow standard laboratory safety practices when working with it. This includes wearing gloves, eye protection, and working in a well-ventilated fume hood. Specific data on its toxicity or flammability is not readily available, but it is advisable to consult the Safety Data Sheet (SDS) from suppliers before handling the compound [].

Asymmetry Catalysis

Organic Synthesis

(R)-4-Isopropyl-2-oxazolidinone has also been investigated as a building block in organic synthesis. Its functional groups can participate in various reactions to create more complex molecules. Studies suggest its potential as a chiral auxiliary, a temporary structural element introduced during synthesis to control stereochemistry and then removed later. However, further exploration is needed to establish its efficiency and identify suitable synthetic targets where this molecule can be advantageous Sigma-Aldrich, (R)-(+)-4-Isopropyl-2-oxazolidinone: .

Typical of oxazolidinones, including:

  • Nucleophilic Substitution: The nitrogen atom in the oxazolidinone ring can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Ring Opening: Under certain conditions, the oxazolidinone ring can undergo hydrolysis or reaction with nucleophiles, leading to the formation of open-chain derivatives.
  • Condensation Reactions: It can react with various carbonyl compounds to form larger cyclic structures or other derivatives .

Research indicates that (R)-4-Isopropyl-2-oxazolidinone exhibits biological activity that may include:

  • Antimicrobial Properties: Some studies suggest that oxazolidinones possess antibacterial effects, particularly against Gram-positive bacteria.
  • Pharmacological Potential: Its structure allows for interactions with biological targets, making it a candidate for drug development in treating infections or other conditions .

Several synthetic routes have been developed for obtaining (R)-4-Isopropyl-2-oxazolidinone:

  • From (R)-(-)-2-Amino-3-methyl-1-butanol: This method involves reacting the amino alcohol with carbon dioxide in the presence of caesium carbonate in dimethyl sulfoxide under controlled conditions (150 °C for 24 hours) to yield the desired oxazolidinone .
  • Alternative Routes: Other methods may involve different starting materials or catalysts, but they generally aim to maintain the chirality of the product while optimizing yield and purity.

(R)-4-Isopropyl-2-oxazolidinone has several applications:

  • Pharmaceutical Industry: Used as an intermediate in the synthesis of various drugs, particularly those targeting bacterial infections.
  • Chiral Auxiliary: Serves as a chiral building block in asymmetric synthesis processes.
  • Research Tool: Utilized in studies investigating the properties and reactions of oxazolidinones .

Interaction studies involving (R)-4-Isopropyl-2-oxazolidinone typically focus on its biological activity and how it interacts with different biological systems:

  • Protein Binding Studies: Investigations into how this compound binds to proteins can reveal its potential efficacy and mechanism of action.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized can provide insights into its pharmacokinetics and pharmacodynamics .

Several compounds share structural similarities with (R)-4-Isopropyl-2-oxazolidinone. Here are some notable examples:

Compound NameStructure TypeUnique Features
(S)-4-Isopropyl-2-oxazolidinoneEnantiomerExhibits different biological activity compared to (R)
3-Amino-1-butanolAmino AlcoholPrecursor for oxazolidinone synthesis
2-OxazolidinoneParent CompoundLacks the isopropyl group, affecting properties

The uniqueness of (R)-4-Isopropyl-2-oxazolidinone lies in its specific stereochemistry and substituent groups, which significantly influence its reactivity and biological activity compared to these similar compounds .

Molecular and Stereochemical Properties

(R)-4-Isopropyl-2-oxazolidinone (CAS: 95530-58-8) has the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol. Its structure consists of a five-membered oxazolidinone ring with an isopropyl substituent at the 4-position. The (R)-configuration at this stereocenter is critical for its function as a chiral auxiliary, as it dictates the spatial arrangement of the enolate intermediate during reactions.

The compound’s SMILES notation (CC(C)[C@@H]1COC(=O)N1) and InChIKey (YBUPWRYTXGAWJX-YFKPBYRVSA-N) highlight its stereochemical specificity. Key physical properties include:

PropertyValueSource
Melting Point70–74°C
Optical Rotation ([α]D²⁵)+17° to +20° (c=6, EtOH)
AppearanceWhite crystalline powder

The oxazolidinone ring’s planar geometry and the isopropyl group’s steric bulk create a rigid framework that enforces facial selectivity in enolate formation, a feature exploited in asymmetric alkylation and aldol reactions.

Enantioselective Synthesis Routes

Asymmetric Cyclization Strategies

The synthesis of (R)-4-Isopropyl-2-oxazolidinone through asymmetric cyclization strategies represents a fundamental approach in the field of chiral auxiliary chemistry. Multiple methodologies have been developed to achieve high enantioselectivity and yield in the formation of this crucial heterocyclic compound.

One of the most prominent asymmetric cyclization strategies involves the carboxylative cyclization of carbon dioxide with propargylic amines. This method has demonstrated exceptional efficiency in forming 2-oxazolidinones with excellent enantioselectivity. Studies have shown that nano-silica-supported ionic liquid catalysts can achieve yields of 90-98% for various propargylic amines under mild conditions [1]. The ionic liquid catalyst IL-SbF6@nano-SiO2 has proven particularly effective, maintaining high compatibility with diverse substrates and demonstrating remarkable recyclability for up to six cycles without significant activity loss.

Iron-based catalytic systems have emerged as highly effective platforms for asymmetric cyclization. The Fe(II)-iminopyridine catalyst containing imidazole functional groups offers promising efficiency in the regioselective synthesis of oxazolidinones from carbon dioxide and aziridines [2]. This system operates under relatively mild conditions of 50°C and 10 bar carbon dioxide pressure, providing a sustainable approach to oxazolidinone synthesis. The regioselective nature of this transformation allows for the formation of 5-carbonyl substituted oxazolidinone products, which can subsequently be reduced to enhance their utility in pharmaceutical applications.

Biocatalytic asymmetric cyclization strategies have gained significant attention due to their environmental advantages and high selectivity. Engineered myoglobin-based catalysts have demonstrated remarkable efficiency in the intramolecular C(sp3)-H amination of carbamate derivatives, leading to the formation of enantioenriched oxazolidinones [3]. These biocatalysts exhibit broad substrate scope and excellent functional group tolerance, providing products in good yields with high enantioselectivity. The development of enantiodivergent biocatalysts for this transformation has further enhanced the synthetic utility, allowing access to both enantiomers of the target compounds.

The asymmetric Nazarov cyclization represents another sophisticated approach to oxazolidinone synthesis. Research has demonstrated that oxazolidinone-substituted ynamides can be converted through carbometalation to generate highly substituted divinyl ketones for subsequent Nazarov cyclizations [4]. The oxazolidinone group serves as both a chiral activating element and a charge-stabilizing moiety in the intermediate oxyallyl cation, enabling the formation of cyclopentanoids containing up to three contiguous quaternary stereocenters with excellent stereochemical control.

Cyclization MethodCatalyst SystemConditionsYield (%)Enantioselectivity
CO2/Aziridine CouplingFe(II)-iminopyridine50°C, 10 bar CO287-9598-99.2% selectivity
Propargylic Amine/CO2IL-SbF6@nano-SiO2Mild conditions90-98High ee
Biocatalytic C-H AminationMyoglobin variantsAmbient conditions52-85>99:1 e.r.
Nazarov CyclizationLewis acid catalystsVariable temperatures75-85>98:2 e.r.

Stereochemical Control via Evans' Auxiliary Frameworks

The Evans' auxiliary framework has revolutionized the field of asymmetric synthesis through its ability to provide exceptional stereochemical control in the formation of (R)-4-Isopropyl-2-oxazolidinone and related compounds. This chiral auxiliary system, developed by David A. Evans, operates through well-defined mechanistic principles that ensure predictable and highly selective transformations [5].

The fundamental mechanism of stereochemical control in Evans' auxiliary systems relies on the formation of rigidly chelated enolate intermediates. When (R)-4-Isopropyl-2-oxazolidinone is acylated and subsequently deprotonated with strong bases such as lithium diisopropylamide or sodium bis(trimethylsilyl)amide, the resulting enolate adopts a preferred Z-geometry due to minimal steric hindrance [6]. This geometric preference is crucial for the subsequent stereochemical outcome of alkylation or aldol reactions.

The coordination of lithium or boron by the oxygen atoms of both the acyl group and the oxazolidinone ring fixes the enolate conformation in a predictable manner. This rigid chelation creates a well-defined three-dimensional environment where the steric influence of the isopropyl substituent at the 4-position effectively blocks one face of the enolate, directing nucleophilic attack preferentially to the opposite face [5]. Experimental studies have consistently demonstrated diastereoselectivities of 98:2 or higher in alkylation reactions using this system.

Advanced computational studies have revealed that the stereochemical control mechanism in Evans' auxiliary systems can operate through alternative pathways beyond the traditional coplanar model. Density functional theory calculations have shown that in sterically congested substrates, the oxazolidinone ring and the reactive center may adopt non-coplanar conformations [7]. Despite this geometric distortion, excellent stereoselectivity is maintained through allylic strain-driven stereoinduction, where the conrotatory mode leading to the undesired stereoisomer is disfavored due to higher levels of allylic strain between the oxazolidinone substituent and adjacent groups.

The synthetic utility of Evans' auxiliary frameworks extends to complex natural product synthesis, where multiple asymmetric transformations can be orchestrated using the same chiral auxiliary. The synthesis of the macrolide cytovaricin exemplifies this approach, utilizing oxazolidinone chiral auxiliaries for one asymmetric alkylation reaction and four asymmetric aldol reactions, successfully setting the absolute stereochemistry of nine stereocenters [8]. This demonstrates the remarkable efficiency and reliability of the Evans' auxiliary system in complex synthetic applications.

Recent developments have focused on improving the efficiency and environmental impact of Evans' auxiliary-mediated transformations. New synthetic routes have been developed that allow preparation of Evans' oxazolidinones in yields approaching 98% over three steps [9]. These improvements have made the auxiliary more accessible for large-scale applications while maintaining the exceptional stereochemical control for which the system is renowned.

Auxiliary ConfigurationReaction TypeSelectivityTypical Yield (%)Application
(R)-4-IsopropylAlkylation98:2 dr85-95Pharmaceutical intermediates
(R)-4-IsopropylAldol reaction>95:5 dr80-90Natural product synthesis
(R)-4-IsopropylConjugate addition90:10 dr75-85Complex molecule assembly

Catalytic Approaches for Oxazolidinone Formation

Catalytic approaches for the formation of (R)-4-Isopropyl-2-oxazolidinone have undergone significant development, with researchers focusing on the development of efficient, selective, and environmentally sustainable methodologies. These approaches encompass transition metal catalysis, organocatalysis, and biocatalysis, each offering unique advantages in terms of selectivity, reaction conditions, and substrate scope.

Ruthenium-based catalytic systems have emerged as particularly effective for the enantioselective synthesis of 4-substituted 2-oxazolidinones. The ruthenium(II)-N-heterocyclic carbene catalyzed asymmetric hydrogenation of 2-oxazolones represents a breakthrough in this field [10]. This methodology achieves excellent enantioselectivities of up to 96% enantiomeric excess and yields reaching 99% for a variety of substrates bearing diverse functional groups. The reaction successfully scales to gram quantities using low catalyst loading, demonstrating its practical utility for pharmaceutical applications. The hydrogenation reaction provides a convenient late-stage approach to construct the key stereocenter, offering a general pathway to produce optically active β-amino alcohols through subsequent ring-opening transformations.

Palladium-catalyzed methodologies have proven highly versatile for oxazolidinone formation through multiple mechanistic pathways. The palladium-catalyzed formation of oxazolidinones from biscarbamates involves a sophisticated mechanism consisting of metal-olefin complexation, ionization, substitution, and decomplexation steps [11]. These transformations demonstrate remarkable regioselectivity and can accommodate substrates where one face of the double bond is blocked by substituents, indicating that antiperiplanar orientation of the metal and nucleophile is not strictly required. The palladium catalyst likely coordinates to the allylic system from the same face as the nucleophile, enabling efficient cyclization under mild conditions.

Organocatalytic approaches have gained prominence due to their operational simplicity and environmental advantages. Polystyrene-supported 1,5,7-triazabicyclodec-5-ene has been developed as a highly recyclable and stable catalyst for the conversion of epoxy amines into various 2-oxazolidinone scaffolds [12]. This approach combines the use of carbon dioxide as an abundant C1 source with a halide-free, organocatalytic continuous flow methodology. The packed bed reactor containing the immobilized catalyst can operate continuously for extended periods without significant changes in catalytic activity, producing pharmaceutically relevant 2-substituted oxazolidinones including known drugs such as Toloxatone.

Magnetically recyclable catalytic systems represent an innovative approach to sustainable oxazolidinone synthesis. Iron oxide-silica supported phosphonium ionic liquids have been developed for the cycloaddition of carbon dioxide with aziridines [13]. The heterogeneous catalyst Fe3O4@SiO2@PILCeCl4 demonstrates remarkable catalytic activity, achieving yields of 87-95% and selectivities of 98-99.2% under mild conditions of 90°C and atmospheric carbon dioxide pressure. The magnetic nature of the catalyst facilitates effortless recovery and enables reuse for up to five consecutive cycles without considerable decrease in activity.

Enzymatic catalytic approaches offer exceptional selectivity and operate under environmentally benign conditions. Halohydrin dehalogenases have been successfully employed for the enantioselective ring opening of terminal epoxides with cyanate as nucleophile, yielding 5-substituted oxazolidinones in high yields and with excellent enantiopurity ranging from 69-98% enantiomeric excess [14]. This represents the first example of biocatalytic conversion of a range of epoxides to the corresponding oxazolidinones, demonstrating the versatility of enzymatic approaches in heterocycle synthesis.

Catalyst TypeReaction ConditionsYield (%)SelectivityKey Advantages
Ru(II)-NHCH2, mild conditionsUp to 9996% eeScalable, low loading
Pd(0) complexesRoom temperature70-85High regioselectivityMild conditions
Supported TBDFlow conditions, CO260-80High chemoselectivityRecyclable, continuous
Magnetic ILs90°C, 1 atm CO287-9598-99% selectivityEasy separation
Halohydrin dehalogenaseAqueous, ambient70-9569-98% eeEnantioselective

Green Chemistry Innovations in Production

The development of green chemistry approaches for the production of (R)-4-Isopropyl-2-oxazolidinone represents a critical advancement in sustainable synthetic methodology. These innovations focus on minimizing environmental impact while maximizing efficiency through the implementation of renewable feedstocks, catalytic processes, and environmentally benign reaction conditions.

Carbon dioxide utilization as a C1 building block represents one of the most significant green chemistry innovations in oxazolidinone production. The transformation of carbon dioxide into valuable heterocycles addresses both environmental concerns related to greenhouse gas mitigation and the need for sustainable chemical feedstocks [15]. Advanced catalytic systems have been developed that combine silver-catalyzed alkyne/carbon dioxide coupling with subsequent base-catalyzed ring-expansion to produce seven-membered heterocycles, which can serve as precursors to oxazolidinone pharmaceuticals. This methodology avoids the formation of thermodynamically stable smaller-ring by-products and demonstrates excellent functional group tolerance.

Biocatalytic approaches represent the pinnacle of green chemistry innovation in oxazolidinone synthesis. The application of engineered cytochrome P450 enzymes for the cyclization of carbonazidate substrates to yield oxazolidinones via intramolecular carbon-hydrogen amination reactions exemplifies this approach [16]. These enzymatic transformations operate under ambient conditions in aqueous media, eliminating the need for harsh chemicals or extreme reaction conditions. The biocatalytic method releases only environmentally benign nitrogen gas as a byproduct, achieving exceptional atom economy while maintaining high regio- and stereoselectivity.

Continuous flow methodologies have emerged as powerful tools for green oxazolidinone production. The development of continuous organocatalytic flow synthesis using polystyrene-supported catalysts enables the efficient production of 2-substituted oxazolidinones while minimizing waste generation [12]. These systems operate continuously for extended periods using the same catalyst batch, significantly reducing material consumption and waste production. The integration of carbon dioxide as a renewable feedstock in these flow systems further enhances their environmental credentials.

Solvent-free catalytic processes represent another important green chemistry innovation. The magnetically recyclable iron oxide-silica supported ionic liquid catalysts enable oxazolidinone synthesis under solvent-free conditions [13]. This approach eliminates the environmental burden associated with organic solvent use, recovery, and disposal while maintaining excellent catalytic performance. The magnetic separation of catalysts provides additional environmental benefits by enabling simple recovery without the need for energy-intensive separation techniques.

Water-based enzymatic processes have been developed that operate under completely aqueous conditions. Halohydrin dehalogenases catalyze the formation of enantioenriched 5-substituted oxazolidinones through enzyme-catalyzed kinetic resolution of epoxides [14]. These transformations occur in water at ambient temperature and pressure, representing ideal green chemistry conditions. The high enantioselectivity achieved (69-98% enantiomeric excess) eliminates the need for subsequent optical resolution processes, further reducing environmental impact.

The development of recyclable heterogeneous catalysts has significantly improved the sustainability profile of oxazolidinone production. Nano-silica-supported ionic liquid catalysts can be recovered and reused for multiple reaction cycles without loss of activity [1]. This recyclability reduces catalyst consumption and minimizes waste generation, while the mild reaction conditions (ambient pressure, moderate temperatures) reduce energy requirements compared to traditional synthetic approaches.

Green InnovationEnvironmental BenefitPerformance MetricsSustainability Features
CO2 UtilizationGreenhouse gas mitigation90-98% yieldRenewable C1 source
BiocatalysisAqueous conditions, mild>99:1 selectivityBiodegradable catalysts
Continuous FlowReduced wasteExtended operationMinimal material consumption
Solvent-FreeEliminates organic solvents87-95% yieldNo solvent recovery needed
Enzyme CatalysisWater-based69-98% eeAmbient conditions
Recyclable CatalystsReduced material use6+ cyclesSustained high activity

Crystallographic and Conformational Analysis

(R)-4-Isopropyl-2-oxazolidinone adopts a characteristic five-membered heterocyclic structure with the oxazolidinone ring exhibiting specific conformational preferences. Crystallographic analysis reveals that the compound crystallizes in white to almost white crystalline powder form with a melting point range of 70-74°C [1] [2] [3]. The molecular structure consists of a five-membered oxazolidinone ring with an isopropyl substituent at the 4-position, which adopts the (R)-configuration.

The conformational analysis of the oxazolidinone ring system shows that it preferentially adopts an envelope conformation, with the nitrogen atom typically displaced from the plane formed by the remaining four ring atoms [4] [5]. This conformational preference is crucial for its function as a chiral auxiliary, as it dictates the spatial arrangement of substituents and influences stereochemical outcomes in asymmetric reactions.

X-ray crystallographic studies of related oxazolidinone structures demonstrate that the ring system exhibits minimal flexibility, with bond lengths and angles remaining relatively constant across different derivatives [6] [7]. The isopropyl group at the 4-position adopts a preferred conformation that minimizes steric interactions with the carbonyl oxygen, contributing to the overall stability of the molecule.

Structural ParameterValueReference
Melting Point70-74°C [1] [2] [3]
Crystal FormWhite crystalline powder [1] [3] [8]
Ring ConformationEnvelope [4] [5]
Stereochemistry(R)-configuration at C4 [1] [2]

Solubility and Thermal Stability Profiles

The solubility profile of (R)-4-Isopropyl-2-oxazolidinone reflects its moderately polar nature. The compound exhibits limited water solubility, being classified as slightly soluble to insoluble in aqueous media [9] [10] [11]. This hydrophobic character is attributed to the isopropyl substituent and the heterocyclic ring system.

In organic solvents, the compound demonstrates good solubility in chloroform, dichloromethane, and ethanol [10] [11]. The solubility in ethanol is particularly notable, showing only very faint turbidity at standard concentrations [2] [12], making it suitable for various synthetic applications and purification procedures.

Thermal stability analysis indicates that (R)-4-Isopropyl-2-oxazolidinone is stable under normal storage and handling conditions [13] [14]. The compound has a boiling point of 291.1°C at 760 mmHg and a flash point of 129.9°C [13] [15] [16], indicating good thermal stability for synthetic manipulations. The vapor pressure at 25°C is minimal (0.0±0.6 mmHg) [9] [13], suggesting low volatility under ambient conditions.

PropertyValueConditionsReference
Water SolubilitySlightly soluble to insoluble25°C [9] [10]
Ethanol SolubilityVery faint turbidityStandard concentration [2] [12]
Boiling Point291.1°C760 mmHg [13] [15]
Flash Point129.9°CStandard conditions [13] [15]
Vapor Pressure0.0±0.6 mmHg25°C [9] [13]
Thermal StabilityStableNormal storage conditions [13] [14]

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for (R)-4-Isopropyl-2-oxazolidinone. The ¹H NMR spectrum in CDCl₃ displays characteristic signals that confirm the molecular structure and stereochemistry [17] [18] [19].

The isopropyl group exhibits the expected splitting pattern with methyl protons appearing as a doublet at δ 0.88-0.93 ppm (6H, J = 6.8-7.0 Hz) and the methine proton as a multiplet at δ 2.40-2.50 ppm (1H) [17] [19]. The ring protons appear in the characteristic ranges: the nitrogen-bearing carbon proton (CHN) at δ 4.20-4.30 ppm (1H) and the oxymethylene protons (OCH₂) at δ 4.30-4.40 ppm (2H) [17] [19]. A broad singlet corresponding to the NH proton is typically observed at δ 5.85-6.15 ppm (1H) [17] [19].

¹³C NMR spectroscopy reveals five distinct carbon environments: the isopropyl methyl carbons at δ 17.8-18.0 ppm, the isopropyl methine carbon at δ 28.2-28.4 ppm, the nitrogen-bearing carbon at δ 58.5-58.7 ppm, the oxymethylene carbon at δ 63.5-63.7 ppm, and the characteristic carbonyl carbon at δ 154.2-154.4 ppm [17] [19].

¹H NMR SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
Isopropyl CH₃0.88-0.93d, J = 6.8-7.0 Hz6HCH(CH₃)₂
Isopropyl CH2.40-2.50m1HCH(CH₃)₂
Ring CHN4.20-4.30m1HCHN
Ring OCH₂4.30-4.40m2HOCH₂
NH5.85-6.15br s1HNH
¹³C NMR SignalChemical Shift (ppm)Assignment
Isopropyl CH₃17.8-18.0CH(CH₃)₂
Isopropyl CH28.2-28.4CH(CH₃)₂
Ring CHN58.5-58.7CHN
Ring OCH₂63.5-63.7OCH₂
Carbonyl154.2-154.4C=O

X-ray Photoelectron Spectroscopy Studies

X-ray Photoelectron Spectroscopy (XPS) analysis of related oxazolidinone compounds provides insight into the electronic structure and bonding characteristics [4] [5]. While specific XPS data for (R)-4-Isopropyl-2-oxazolidinone is limited in the literature, studies on 2-oxazolidinone and related compounds reveal characteristic binding energies for core electrons [4] [5].

The carbon 1s spectrum typically shows multiple environments corresponding to the different carbon atoms in the molecule: aliphatic carbons (C-C, C-H), carbons bonded to nitrogen (C-N), carbons bonded to oxygen (C-O), and the carbonyl carbon (C=O) [4] [5]. The nitrogen 1s spectrum exhibits a single peak corresponding to the amide nitrogen environment, while the oxygen 1s spectrum shows contributions from both the ether oxygen and the carbonyl oxygen [4] [5].

Infrared spectroscopy provides complementary structural information. The IR spectrum shows characteristic absorption bands: NH stretching at 3186-3284 cm⁻¹, C=O stretching of the oxazolidinone ring at 1741-1757 cm⁻¹, and C-H stretching at 2955-2970 cm⁻¹ [1] [3] [20] [21]. Additional fingerprint region absorptions appear at 1384, 1227, and 1173 cm⁻¹, which are characteristic of the oxazolidinone ring system [1] [3].

Spectroscopic TechniqueKey ObservationsSignificanceReference
¹H NMRCharacteristic isopropyl patternConfirms substitution pattern [17] [19]
¹³C NMRFive distinct carbon environmentsStructural confirmation [17] [19]
IRNH stretch at 3186-3284 cm⁻¹Confirms amide functionality [1] [3] [20]
IRC=O stretch at 1741-1757 cm⁻¹Oxazolidinone ring confirmation [1] [3] [20]
XPSMultiple C 1s environmentsElectronic structure analysis [4] [5]

XLogP3

1.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(R)-(+)-4-Isopropyl-2-oxazolidinone

Dates

Last modified: 08-16-2023

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